N-Acetyl-D-mannosamine monohydrate, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

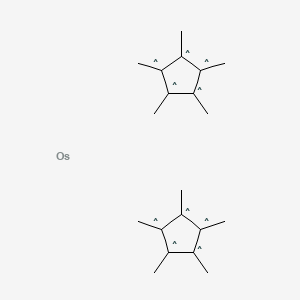

N-Acetyl-D-mannosamine monohydrate (ManNAc) is a white to light yellow crystalline powder . It is a precursor used to synthesize N-acetylneuraminic acid, the most common physiologic sialic acid present in humans and other mammals . It is also an indispensable intermediary compound in glycoconjugate synthesis, acting as a precursor for sialic acid production .

Synthesis Analysis

ManNAc is used as a substrate to identify, differentiate, and characterize enzymes such as N-acetyl-glucosamine epimerase(s) and aldolase(s) . It is used for the synthesis of N-acetylneuraminic acid .Molecular Structure Analysis

The molecular formula of N-Acetyl-D-mannosamine monohydrate is C8H15NO6 . Its molecular weight is 221.21 .Chemical Reactions Analysis

ManNAc is an essential precursor of N-acetylneuraminic acid (NeuAc), the specific monomer of polysialic acid . It is used in transport studies in the E. coli K1 strain to probe the effect of ManNAc on capsular polysialic acid production .Physical And Chemical Properties Analysis

ManNAc is a white to light yellow crystalline powder . It is soluble in water at a concentration of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . The melting point of ManNAc is 125°C .Scientific Research Applications

Enzyme Characterization

N-Acetyl-D-mannosamine (ManNAc): is utilized as a substrate to identify, differentiate, and characterize enzymes such as N-acetyl-glucosamine epimerase(s) and aldolase(s) .

Synthesis of N-acetylneuraminic Acid

ManNAc is employed in the synthesis of N-acetylneuraminic acid (Neu5Ac), which is a significant component in the sialylation process .

Treatment of GNE Myopathy

As an orphan drug in development, ManNAc is being studied for its safety and efficacy in treating GNE myopathy , a genetic muscle disease caused by a deficiency of the rate-limiting enzyme in N-acetylneuraminic acid synthesis. Preclinical studies indicate that ManNAc can increase Neu5Ac biosynthesis and sialylation in various models .

Muscle Synthesis and Maintenance

ManNAc, a naturally occurring compound in humans, is investigated for its role in the synthesis and maintenance of muscle. Once ingested, it is converted into Neu5Ac, which plays a crucial role in these processes .

Obesity-Induced Hypertension

Research on mice has shown that supplementation with ManNAc can have effects on normalizing IgG sialylation, which may offer protection from obesity-induced hypertension. This suggests a potential application in managing obesity-related health issues .

Mechanism of Action

Target of Action

N-Acetyl-D-MannosaMine Monohydrate, also known as N-Acetyl-D-mannosamine monohydrate , is primarily targeted towards the GNE gene . This gene encodes for the bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), which is responsible for initiating and regulating the intracellular biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) .

Mode of Action

The compound interacts with its target by acting as a precursor in the synthesis of Neu5Ac . It is converted into ManNAc by the UDP-GlcNAc 2-epimerase, encoded by the epimerase domain of GNE . ManNAc is then phosphorylated by ManNAc kinase, encoded by the kinase domain of GNE .

Biochemical Pathways

The initiation of sialic acid biosynthesis, in which this compound plays a crucial role, occurs in the cytoplasm . The main substrate for this pathway is UDP-GlcNAc, which is derived from glucose . In the rate-limiting step of the pathway, UDP-GlcNAc is converted into ManNAc by UDP-GlcNAc 2-epimerase .

Pharmacokinetics

It is known that the compound is used orally in patients with gne myopathy .

Result of Action

The administration of N-Acetyl-D-MannosaMine Monohydrate leads to increased plasma Neu5Ac and sarcolemmal sialylation . This results in a slower rate of decline for upper extremity strength, lower extremity strength, and the Adult Myopathy Assessment Tool, compared to natural history .

Safety and Hazards

ManNAc may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5+,6-,7-,8?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQPUTSNIMAJPT-YTMKKKKMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-MannosaMine Monohydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)